(R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid is a specialized organic compound primarily used in synthetic organic chemistry. This compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which is crucial for stabilizing reactive hydroxyl groups during chemical transformations. The presence of the pent-2-enoic acid moiety enhances its reactivity and versatility as a synthetic intermediate.
This compound can be synthesized through various organic reactions, often involving the protection of hydroxyl groups and subsequent modifications to introduce the pent-2-enoic acid structure. The synthesis typically utilizes tert-butyldimethylsilyl chloride in the presence of bases and aprotic solvents.
(R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid is classified as an organosilicon compound due to the presence of silicon in its structure. It is also categorized under carboxylic acids because of its acidic functional group.
The synthesis of (R,E)-4-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid generally involves several key steps:
The synthesis may be monitored using thin-layer chromatography (TLC) to track the progress of reactions and assess product formation. Reaction conditions are optimized for temperature and time to maximize yield while minimizing by-products .
The molecular formula for (R,E)-4-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid is C11H22O3Si. Its molecular weight is 230.38 g/mol. The compound features a TBDMS group that provides steric hindrance, protecting the hydroxyl functionality while allowing for selective reactions at other sites.
Property | Value |
---|---|
Molecular Formula | C11H22O3Si |
Molecular Weight | 230.38 g/mol |
IUPAC Name | (R)-4-(tert-butyl(dimethyl)silyl)oxypent-2-enoic acid |
InChI | InChI=1S/C11H22O3Si/c1-11(2,3)15(4,5)14-9-7-6-8-10(12)13/h6,8H,7,9H2,1-5H3,(H,12,13)/b8-6+ |
Canonical SMILES | CC(C)(C)Si(C)OCCC=CC(=O)O |
(R,E)-4-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid participates in various chemical reactions:
The TBDMS group acts as a protective layer during these reactions, preventing unwanted side reactions at the hydroxyl site while enabling transformations at other functional groups within the molecule.
The mechanism of action for (R,E)-4-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid revolves around its role as a protecting group for hydroxyl functionalities. The TBDMS group provides steric hindrance that prevents unwanted reactions at the protected site while allowing selective reactions at other functional groups.
When subjected to acidic or basic conditions, the silyl ether can be cleaved to regenerate the free hydroxyl group, making it a versatile intermediate in organic synthesis .
(R,E)-4-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid is typically a colorless liquid or solid depending on its purity and formulation. Its stability under standard laboratory conditions makes it suitable for various synthetic applications.
The compound exhibits typical reactivity associated with carboxylic acids and organosilicon compounds:
Relevant data from spectroscopy (NMR, IR) can provide insights into its structural characteristics and confirm successful synthesis .
(R,E)-4-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid is primarily used in scientific research and organic synthesis:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2